molecular formula C7H15Cl2NO B590877 4-(2-Chloropropyl)morpholine hydrochloride CAS No. 100859-99-2

4-(2-Chloropropyl)morpholine hydrochloride

Cat. No. B590877
CAS RN: 100859-99-2
M. Wt: 200.103
InChI Key: AUQKBHRNJGORDN-UHFFFAOYSA-N
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Description

“4-(2-Chloropropyl)morpholine hydrochloride” is a chemical compound with the CAS Number: 100859-99-2 . It is a powder in physical form .


Synthesis Analysis

A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .


Molecular Structure Analysis

The molecular formula of “4-(2-Chloropropyl)morpholine hydrochloride” is C7H15Cl2NO . Its molecular weight is 200.11 .


Physical And Chemical Properties Analysis

The physical form of “4-(2-Chloropropyl)morpholine hydrochloride” is a powder . It has a melting point of 176-178 .

Scientific Research Applications

Synthesis of Pharmaceuticals

“4-(2-Chloroethyl)morpholine hydrochloride” is used as an intermediate in the synthesis of various pharmaceuticals . Some of these pharmaceuticals include floredil, morinamide, nimorazole, and pholcodine .

Antimicrobial Applications

Morpholine derivatives, including “4-(2-Chloroethyl)morpholine hydrochloride”, play an important role in the development of antimicrobial drugs . These drugs are used to treat a variety of bacterial infections .

Antitumor Applications

Morpholine derivatives are also used in the development of antitumor drugs . These drugs are used to inhibit the growth of cancerous cells .

Antimalarial Applications

Morpholine derivatives have been used in the development of antimalarial drugs . These drugs are used to prevent or treat malaria, a disease caused by parasites that enter the body through the bite of a mosquito .

Anticonvulsant Applications

Morpholine derivatives are used in the development of anticonvulsant drugs . These drugs are used to prevent or reduce the severity of epileptic seizures .

Analgesic Applications

Morpholine derivatives are used in the development of analgesic drugs . These drugs are used to relieve pain .

Agrochemical Intermediates

“4-(2-Chloroethyl)morpholine hydrochloride” is used as an intermediate in the production of agrochemicals . These chemicals are used in agriculture to enhance the growth of crops and protect them from pests .

Dyestuff Intermediates

“4-(2-Chloroethyl)morpholine hydrochloride” is also used as an intermediate in the production of dyestuffs . These dyestuffs are used in various industries, including textiles, plastics, and food, to give color to their products .

Safety and Hazards

The safety information for “4-(2-Chloropropyl)morpholine hydrochloride” includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment as required .

Mechanism of Action

Target of Action

It is known that morpholine, a component of this compound, features both amine and ether functional groups . This suggests that it may interact with a variety of biological targets.

Mode of Action

Given its structural similarity to morpholine, it may share some of its properties. Morpholine is a base, and its conjugate acid is called morpholinium . Treating morpholine with hydrochloric acid generates the salt morpholinium chloride . This could suggest that 4-(2-Chloropropyl)morpholine hydrochloride may also interact with its targets in a similar manner.

properties

IUPAC Name

4-(2-chloropropyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO.ClH/c1-7(8)6-9-2-4-10-5-3-9;/h7H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQKBHRNJGORDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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